molecular formula C8H5Cl2NO B6159493 1,3-dichloro-2-(isocyanatomethyl)benzene CAS No. 2649064-51-5

1,3-dichloro-2-(isocyanatomethyl)benzene

Cat. No.: B6159493
CAS No.: 2649064-51-5
M. Wt: 202
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Description

1,3-Dichloro-2-(isocyanatomethyl)benzene is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 3-positions of the benzene ring and an isocyanatomethyl (–CH2–N=C=O) group at the 2-position. This structure confers reactivity typical of isocyanates (e.g., nucleophilic addition with amines or alcohols) and stability due to electron-withdrawing chlorines.

Properties

CAS No.

2649064-51-5

Molecular Formula

C8H5Cl2NO

Molecular Weight

202

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dichloro-2-(isocyanatomethyl)benzene can be synthesized through several methodsThe reaction typically requires a catalyst and specific reaction conditions to ensure the proper substitution of chlorine atoms and the formation of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles to form urethanes or ureas.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Addition: Alcohols or amines are commonly used nucleophiles for addition reactions with the isocyanate group.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Urethanes: Formed by the reaction of the isocyanate group with alcohols.

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.

Scientific Research Applications

1,3-dichloro-2-(isocyanatomethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polyurethanes, which are essential in the production of foams, coatings, adhesives, and elastomers.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of high-performance materials, including plastics and resins.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urethanes and ureas. The compound’s reactivity makes it useful in various chemical processes, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
1,3-Dichloro-2-(isocyanatomethyl)benzene C8H5Cl2NO ~202.04* 1,3-Cl; 2-CH2NCO Reactive isocyanatomethyl group; chlorines enhance stability. Inference
2,3-Dichlorophenyl isocyanate C7H3Cl2NO 188.007 2,3-Cl; 1-NCO Isocyanate directly attached to ring; lower steric hindrance.
1-Chloro-3-(isocyanatomethyl)benzene C8H6ClNO 167.59 3-Cl; 1-CH2NCO Single chlorine; lower molecular weight.
1,3-Bis(2-isocyanato-2-propanyl)benzene C14H16N2O2 244.294 Two branched isocyanato groups Diisocyanate for crosslinking; higher steric hindrance.
1,3-Dichloro-2-(trifluoromethyl)benzene C7H3Cl2F3 215.002 1,3-Cl; 2-CF3 Trifluoromethyl group enhances lipophilicity; no isocyanate reactivity.

*Calculated based on atomic masses.

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